meso-Tetra (4-aminophenyl) Porphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
meso-Tetra (4-aminophenyl) Porphine: is a synthetic porphyrin compound with the molecular formula C₄₄H₃₄N₈. It is a derivative of porphine, where four aminophenyl groups are attached to the meso positions of the porphyrin ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (4-aminophenyl) Porphine typically involves the condensation of pyrrole with 4-aminobenzaldehyde under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole and 4-aminobenzaldehyde in the presence of an acid catalyst, such as trifluoroacetic acid, followed by oxidation with an oxidizing agent like chloranil .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: meso-Tetra (4-aminophenyl) Porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted porphyrins, which can have different functional groups attached to the aminophenyl rings .
Wissenschaftliche Forschungsanwendungen
meso-Tetra (4-aminophenyl) Porphine has a wide range of scientific research applications:
Biology: The compound is studied for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: It is used in the development of sensors and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of meso-Tetra (4-aminophenyl) Porphine involves its ability to interact with biological molecules and generate reactive oxygen species upon light activation. In photodynamic therapy, the compound accumulates in cancer cells and, upon exposure to light, produces singlet oxygen and other reactive species that induce cell death. The molecular targets include cellular membranes, proteins, and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
meso-Tetra (4-sulfonatophenyl) Porphine: This compound has sulfonate groups instead of amino groups, making it more water-soluble and suitable for different applications.
meso-Tetra (4-carboxyphenyl) Porphine: This derivative has carboxyl groups, which can enhance its ability to form stable complexes with metal ions.
meso-Tetra (4-pyridyl) Porphine: This compound contains pyridyl groups, which can participate in coordination chemistry and form various supramolecular structures.
Uniqueness: meso-Tetra (4-aminophenyl) Porphine is unique due to its amino groups, which provide sites for further functionalization and derivatization. This makes it highly versatile for various applications, including the construction of complex molecular architectures and the development of new materials .
Eigenschaften
Molekularformel |
C44H52N8 |
---|---|
Molekulargewicht |
692.9 g/mol |
IUPAC-Name |
4-[10,15,20-tris(4-aminophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H52N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-17,19,22,24,33-44,49-52H,18,20-21,23,45-48H2 |
InChI-Schlüssel |
PEMVPHLRRFFBSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.